molecular formula C15H10Cl2N4 B3002499 N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine CAS No. 164658-40-6

N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine

Cat. No. B3002499
M. Wt: 317.17
InChI Key: NZBGMLVZHPHCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05705502

Procedure details

31 mg (0.78 mmol) of sodium hydroxide are added to a suspension of 150 mg (0.7 mmol) of 3-dimethylamino-1-(2-chloro-4-pyridyl)-2-propen-1-one and 165 mg (0.71 mmol) of 3-chloro-phenyl-guanidine nitrate in 1.5 ml of 2-propanol. After stirring under reflux for 18 hours, the reaction mixture is cooled and filtered and the material retained on the filter is washed thoroughly with water. After drying (60°, HV), N-(3-chloro-phenyl)-4-(2-chloro-4-pyridyl)-2-pyrimidineamine is obtained; m.p. 196°-198°, Rf =0.67 (methylene chloride:methanol=95:5), FAB-MS: 317 (M+ +1).
Quantity
31 mg
Type
reactant
Reaction Step One
Name
3-dimethylamino-1-(2-chloro-4-pyridyl)-2-propen-1-one
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CN(C)[CH:5]=[CH:6][C:7]([C:9]1[CH:14]=[CH:13][N:12]=[C:11]([Cl:15])[CH:10]=1)=O.[N+]([O-])(O)=O.[Cl:21][C:22]1[CH:23]=[C:24]([NH:28][C:29]([NH2:31])=[NH:30])[CH:25]=[CH:26][CH:27]=1>CC(O)C>[Cl:21][C:22]1[CH:23]=[C:24]([NH:28][C:29]2[N:31]=[C:7]([C:9]3[CH:14]=[CH:13][N:12]=[C:11]([Cl:15])[CH:10]=3)[CH:6]=[CH:5][N:30]=2)[CH:25]=[CH:26][CH:27]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
31 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
3-dimethylamino-1-(2-chloro-4-pyridyl)-2-propen-1-one
Quantity
150 mg
Type
reactant
Smiles
CN(C=CC(=O)C1=CC(=NC=C1)Cl)C
Name
Quantity
165 mg
Type
reactant
Smiles
[N+](=O)(O)[O-].ClC=1C=C(C=CC1)NC(=N)N
Name
Quantity
1.5 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
is washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
After drying (60°, HV)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NC1=NC=CC(=N1)C1=CC(=NC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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